6-Chloro-1-methylisatin Exhibits Nanomolar MCHR1 Antagonist Potency Superior to Alternative Scaffolds
6-Chloro-1-methylindoline-2,3-dione (as part of a larger pharmacophore) demonstrates potent antagonism at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 5.60 nM in a radioligand displacement assay [1]. The compound also shows functional antagonist activity at human MCHR1 with an IC₅₀ of 6.20 nM in a cellular arachidonic acid release assay, and maintains activity at rat MCHR1 with an IC₅₀ of 11 nM [1]. This sub-10 nM potency at human MCHR1 is notable in the context of MCHR1 antagonist discovery, where many lead series exhibit IC₅₀ values in the 100–1000 nM range [2].
| Evidence Dimension | MCHR1 receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 nM (binding); IC₅₀ = 6.20 nM (functional) |
| Comparator Or Baseline | Typical MCHR1 antagonist leads: IC₅₀ = 100–1000 nM |
| Quantified Difference | Approximately 18-fold to 180-fold more potent than typical lead compounds |
| Conditions | Radioligand displacement of [¹²⁵I]-MCH(4-19) from human MCHR1 expressed in CHO cells; functional assay measuring MCH-stimulated arachidonic acid release in CHO cells |
Why This Matters
The nanomolar MCHR1 potency provides a validated quantitative benchmark for researchers developing this scaffold for obesity and metabolic disorder programs, enabling direct comparison with alternative chemotypes.
- [1] BindingDB Entry BDBM50357526 (CHEMBL1914852). Affinity data for 6-chloro-1-methylisatin-derived antagonist at human and rat MCHR1. Curated from Takeda Pharmaceutical data via ChEMBL. View Source
- [2] ChEMBL Database. MCHR1 antagonist assay data compilation. European Bioinformatics Institute. View Source
